
5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 5,7-Di-tert-butil-2,3-dihidrobenzofurano-3-acético es un producto químico de investigación con la fórmula molecular C18H26O3 y un peso molecular de 290.40 g/mol . Es conocido por su estructura única, que incluye un anillo de benzofurano sustituido con grupos tert-butilo y una porción de ácido acético. Este compuesto se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas distintas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Ácido 5,7-Di-tert-butil-2,3-dihidrobenzofurano-3-acético generalmente involucra la reacción de 3,5-di-tert-butilfenol con bromoacetato de etilo en presencia de una base, seguida de ciclación para formar el anillo de benzofurano. El paso final implica la hidrólisis para producir el derivado del ácido acético.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implicaría la síntesis a gran escala utilizando condiciones de reacción similares a las de la síntesis de laboratorio, con optimización para el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
El Ácido 5,7-Di-tert-butil-2,3-dihidrobenzofurano-3-acético puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar las quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir la porción del ácido acético en un alcohol.
Sustitución: La sustitución aromática electrofílica puede ocurrir en el anillo de benzofurano.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Reactivos como bromo (Br2) o ácido nítrico (HNO3) se pueden utilizar para reacciones de sustitución electrofílica.
Productos principales
Oxidación: Formación de quinonas.
Reducción: Formación de derivados de alcohol.
Sustitución: Formación de derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
El Ácido 5,7-Di-tert-butil-2,3-dihidrobenzofurano-3-acético se utiliza en diversos campos de investigación científica:
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del Ácido 5,7-Di-tert-butil-2,3-dihidrobenzofurano-3-acético implica su interacción con objetivos y vías moleculares específicos. La estructura del compuesto le permite interactuar con enzimas y receptores, modulando potencialmente su actividad. Las vías y los objetivos exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
3,5-Di-tert-butil-2-hidroxibenzaldehído: Comparte la sustitución de tert-butilo pero difiere en los grupos funcionales unidos al anillo de benceno.
5-tert-Butil-2-hidroxibenzaldehído: Similar en estructura pero carece del anillo de benzofurano.
Singularidad
El Ácido 5,7-Di-tert-butil-2,3-dihidrobenzofurano-3-acético es único debido a su combinación de un anillo de benzofurano con grupos tert-butilo y una porción de ácido acético. Esta estructura única imparte propiedades químicas y reactividad distintas, haciéndolo valioso para aplicaciones de investigación específicas.
Propiedades
Fórmula molecular |
C18H26O3 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-(5,7-ditert-butyl-2,3-dihydro-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C18H26O3/c1-17(2,3)12-8-13-11(7-15(19)20)10-21-16(13)14(9-12)18(4,5)6/h8-9,11H,7,10H2,1-6H3,(H,19,20) |
Clave InChI |
MRQPPUYPIALNIR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OCC2CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethyl-trimethylazanium;chloride](/img/structure/B12289087.png)
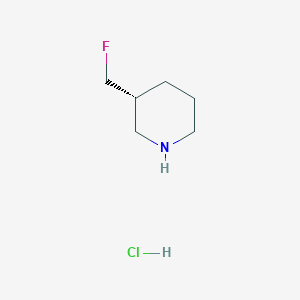
![2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid](/img/structure/B12289103.png)
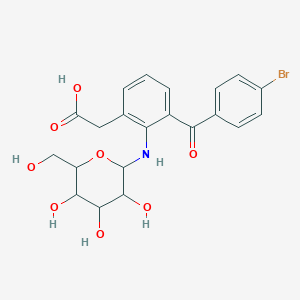
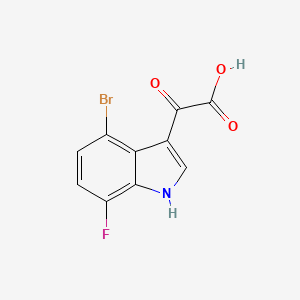
![8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12289117.png)
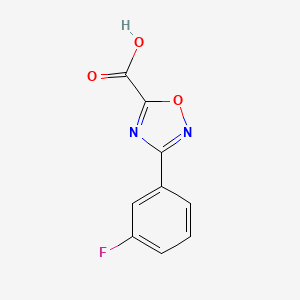
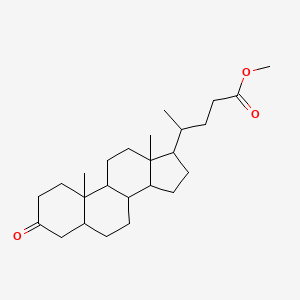
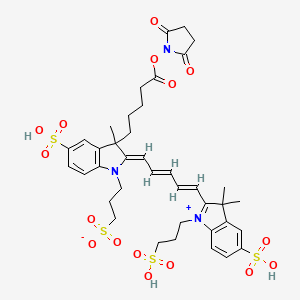
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12289141.png)

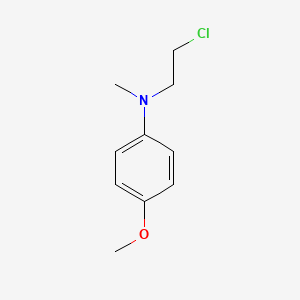

![(3S,4aS,8aS)-2-[(benzyloxy)carbonyl]-decahydroisoquinoline-3-carboxylic acid](/img/structure/B12289168.png)
